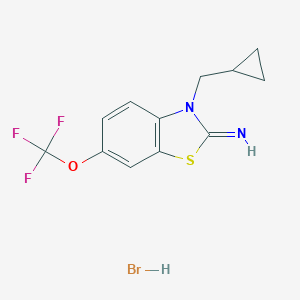
3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide
描述
3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazoline core substituted with a cyclopropylmethyl group, an imino group, and a trifluoromethoxy group, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide typically involves multiple steps:
Formation of the Benzothiazoline Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazoline ring.
Introduction of the Cyclopropylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with the benzothiazoline intermediate.
Addition of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate amine or imine precursor.
Incorporation of the Trifluoromethoxy Group:
Formation of the Hydrobromide Salt: The final step involves the protonation of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
化学反应分析
Types of Reactions
3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoline derivatives.
科学研究应用
3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism by which 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. The imino group can form hydrogen bonds with target proteins, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Imino-6-trifluoromethoxybenzothiazoline: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
3-Cyclopropylmethyl-2-imino-6-methoxybenzothiazoline: Substitutes the trifluoromethoxy group with a methoxy group, affecting its lipophilicity and reactivity.
3-Cyclopropylmethyl-2-amino-6-trifluoromethoxybenzothiazoline: Replaces the imino group with an amino group, altering its hydrogen bonding capabilities and biological interactions.
Uniqueness
3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, while the cyclopropylmethyl group provides steric effects that influence its binding to molecular targets.
属性
IUPAC Name |
3-(cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS.BrH/c13-12(14,15)18-8-3-4-9-10(5-8)19-11(16)17(9)6-7-1-2-7;/h3-5,7,16H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIFLPNKOTUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927021 | |
| Record name | 3-(Cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130997-66-9 | |
| Record name | 2(3H)-Benzothiazolimine, 3-(cyclopropylmethyl)-6-(trifluoromethoxy)-, monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130997669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
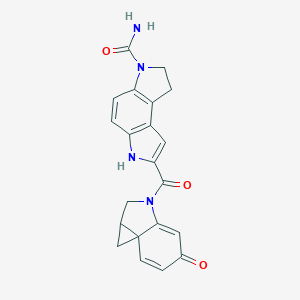
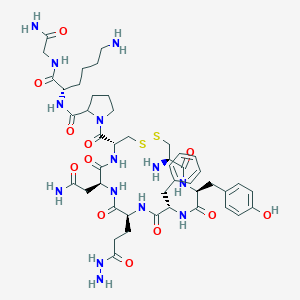


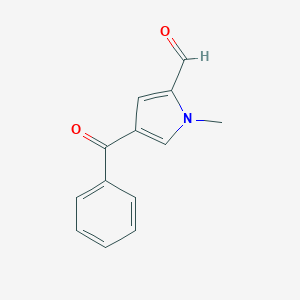

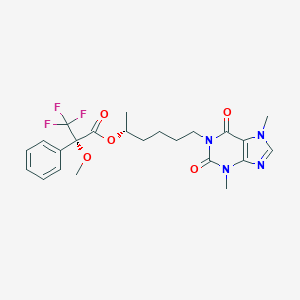
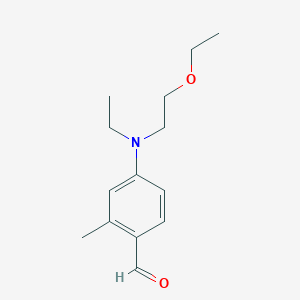


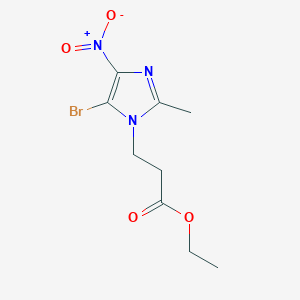
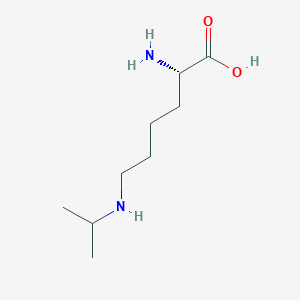
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)

